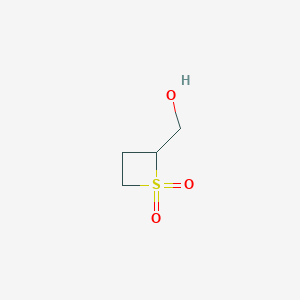

(1,1-Dioxothietan-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1,1-Dioxothietan-2-yl)methanol” is a chemical compound with the molecular formula C4H8O3S . It has a molecular weight of 136.169 and is also known by the IUPAC name "2-(hydroxymethyl)thietane 1,1-dioxide" . The compound appears as a colourless to yellow liquid or oil .

Molecular Structure Analysis

The molecular structure of “(1,1-Dioxothietan-2-yl)methanol” is represented by the SMILES notation "O=S1(=O)CCC1CO" . This notation indicates that the compound contains a thietane ring (a four-membered ring containing one sulfur atom and three carbon atoms) with two oxygen atoms attached to the sulfur atom, forming a 1,1-dioxide. Additionally, there is a hydroxymethyl group (-CH2OH) attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

“(1,1-Dioxothietan-2-yl)methanol” has a density of 1.4±0.1 g/cm3 and a boiling point of 375.5±15.0 °C at 760 mmHg . The compound has a flash point of 180.9±20.4 °C . The exact mass of the compound is 136.019409 .Applications De Recherche Scientifique

Methacarn (Methanol-Carnoy) Fixation

Methacarn, a solution involving methanol as a significant component, is used in tissue fixation for microscopy. Methanol, by raising the shrinkage temperature of collagen more than ethanol, ensures better preservation of tissue architecture and cellular details. This methanol-based fixation process, known as methacarn fixation, is particularly effective in preserving myofibrils and collagen, demonstrating the crucial role of methanol in biomedical research and histological examinations (Puchtler et al., 1970).

Hydrogen Production from Methanol Thermochemical Conversion

Methanol serves as a liquid hydrogen carrier, facilitating high-purity hydrogen production, a critical component for the hydrogen economy. The process involves methanol steam reforming, partial oxidation, and autothermal reforming, highlighting the significance of methanol in sustainable energy solutions (García et al., 2021).

Methanol as a Chemical Marker for Insulating Paper Degradation

In electrical engineering, methanol is identified as a marker for assessing the condition of solid insulation in power transformers. The presence of methanol in transformer oil indicates the degradation of insulating paper, thus serving as a diagnostic tool for maintenance and assessment of transformer health (Jalbert et al., 2019).

Liquid-Phase Methanol Synthesis

Methanol synthesis via catalytic processes is essential for producing clean-burning fuel. Methanol, as a fuel or fuel additive, offers significant environmental benefits due to its lower emissions compared to traditional fossil fuels. The synthesis process is crucial for the future of methanol as a peaking fuel in power stations and other applications (Cybulski, 1994).

Higher Alcohol Biofuels in Diesel Engines

Research on higher alcohols, including methanol, as biofuels for diesel engines underscores the potential of methanol to enhance combustion efficiency and reduce emissions. The blend of methanol with other fuels could lead to a significant improvement in the environmental footprint of diesel engines (Kumar & Saravanan, 2016).

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

It’s worth noting that methanol, a related compound, is metabolized in the body through a series of enzymatic reactions, which could potentially provide some insight into the biochemical pathways that might be affected .

Pharmacokinetics

The compound has a molecular weight of 136169, which is within the range that generally allows for good bioavailability .

Result of Action

The molecular and cellular effects of (1,1-Dioxothietan-2-yl)methanol’s action are currently unknown due to the lack of research on this compound .

Propriétés

IUPAC Name |

(1,1-dioxothietan-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-3-4-1-2-8(4,6)7/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXOPOOCNNCTQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,1-Dioxothietan-2-yl)methanol | |

CAS RN |

1784489-16-2 |

Source

|

| Record name | 2-(hydroxymethyl)-1lambda6-thietane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)

![4-methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B2892315.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid](/img/structure/B2892324.png)

![2-Chloro-N-[2-(cyclohepten-1-yl)ethyl]propanamide](/img/structure/B2892326.png)